4-Iodo-5-methylpyrimidin-2-amine
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Overview
Description
4-Iodo-5-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and an amino group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylpyrimidin-2-amine typically involves the iodination of 5-methylpyrimidin-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: 5-Methylpyrimidin-2-amine
Reagents: Iodine (I2), Hydrogen Peroxide (H2O2) or Sodium Hypochlorite (NaOCl)
Conditions: Acidic medium (e.g., acetic acid)
The reaction yields this compound as the major product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-azido-5-methylpyrimidin-2-amine or 4-cyano-5-methylpyrimidin-2-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction can yield various reduced forms of the pyrimidine ring.
Scientific Research Applications
4-Iodo-5-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The methyl and amino groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-aminopyrimidine: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-2-aminopyrimidine: Similar structure but lacks the iodine atom at the 4th position.
4-Chloro-5-methylpyrimidin-2-amine: Similar structure but has a chlorine atom instead of iodine.
Uniqueness
4-Iodo-5-methylpyrimidin-2-amine is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and overall molecular interactions.
Properties
CAS No. |
1260741-48-7 |
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Molecular Formula |
C5H6IN3 |
Molecular Weight |
235.03 g/mol |
IUPAC Name |
4-iodo-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |
InChI Key |
GHMZUNDAOGXMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1I)N |
Origin of Product |
United States |
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